4-(acetylamino)-N-(pentan-3-yl)benzamide
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Overview
Description
4-Acetamido-N-(pentan-3-yl)benzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of an acetamido group and a pentan-3-yl substituent attached to the benzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetamido-N-(pentan-3-yl)benzamide typically involves the acylation of aniline derivatives. One common method is the reaction of 4-aminobenzamide with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of 4-acetamido-N-(pentan-3-yl)benzamide can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and yields higher purity products. The use of automated systems also reduces the risk of human error and increases efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Acetamido-N-(pentan-3-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the acetamido group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
4-Acetamido-N-(pentan-3-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-inflammatory and analgesic properties.
Industry: Used in the development of new materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 4-acetamido-N-(pentan-3-yl)benzamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
4-Acetamido-N-(pentan-3-yl)benzamide: Characterized by the presence of an acetamido group and a pentan-3-yl substituent.
4-Acetamido-N-(butan-2-yl)benzamide: Similar structure but with a butan-2-yl substituent.
4-Acetamido-N-(hexan-4-yl)benzamide: Similar structure but with a hexan-4-yl substituent.
Uniqueness
4-Acetamido-N-(pentan-3-yl)benzamide is unique due to its specific substituent pattern, which can influence its biological activity and chemical reactivity. The presence of the pentan-3-yl group can affect the compound’s solubility, stability, and interaction with biological targets, making it distinct from other benzamide derivatives.
Properties
Molecular Formula |
C14H20N2O2 |
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Molecular Weight |
248.32 g/mol |
IUPAC Name |
4-acetamido-N-pentan-3-ylbenzamide |
InChI |
InChI=1S/C14H20N2O2/c1-4-12(5-2)16-14(18)11-6-8-13(9-7-11)15-10(3)17/h6-9,12H,4-5H2,1-3H3,(H,15,17)(H,16,18) |
InChI Key |
WXPZBHJUMMGZJT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)NC(=O)C1=CC=C(C=C1)NC(=O)C |
Origin of Product |
United States |
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